molecular formula C4H10N2O B1211377 Trimethylurea CAS No. 632-14-4

Trimethylurea

Cat. No.: B1211377
CAS No.: 632-14-4
M. Wt: 102.14 g/mol
InChI Key: COSWCAGTKRUTQV-UHFFFAOYSA-N
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Description

Trimethylurea, also known as 1,1,3-Trimethylurea, is an organic compound with the molecular formula C4H10N2O and a molecular weight of 102.14 g/mol . This compound is characterized as a solid or semi-solid with a melting point between 74°C to 75°C and is known to be hygroscopic, requiring careful storage in a sealed container at ambient temperatures . It is soluble in water, which facilitates its handling in various laboratory settings . This chemical is utilized in research, particularly as a building block in pharmaceutical chemistry . As a substituted urea derivative, it serves as a valuable reagent in organic synthesis and chemical manufacturing processes. Researchers can employ this product for the synthesis of more complex molecules or as a standard in analytical studies. The provided product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,1,3-trimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10N2O/c1-5-4(7)6(2)3/h1-3H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSWCAGTKRUTQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212548
Record name N,N',N'-Trimethylurea
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Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

632-14-4
Record name N,N,N′-Trimethylurea
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Record name N,N',N'-Trimethylurea
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Record name Trimethylurea
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Record name N,N',N'-Trimethylurea
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Record name Trimethylurea
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Record name TRIMETHYLUREA
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Preparation Methods

Dimethylcarbamoyl Chloride Aminolysis

An alternative route avoids phosgene by employing dimethylcarbamoyl chloride [(CH₃)₂NCOCl] and excess dimethylamine :

(CH3)2NCOCl+2(CH3)2NH[(CH3)2N]2CO+(CH3)2NH2+Cl(\text{CH}3)2\text{NCOCl} + 2 \, (\text{CH}3)2\text{NH} \rightarrow [(\text{CH}3)2\text{N}]2\text{CO} + (\text{CH}3)2\text{NH}2^+ \text{Cl}^-

Key Considerations :

  • Exothermicity : Rapid heat release demands cooling systems

  • Byproduct Removal : Dimethylamine hydrochloride precipitates but may occlude product, requiring multiple washings with non-polar solvents

  • Yield : 75–85% due to side reactions forming trimethylamine

Diphenylcarbonate Transamination

High-pressure transamination of diphenylcarbonate offers a phosgene-free pathway :

PhOCOOPh+2(CH3)2NHAutoclave[(CH3)2N]2CO+2PhOH\text{PhOCOOPh} + 2 \, (\text{CH}3)2\text{NH} \xrightarrow{\text{Autoclave}} [(\text{CH}3)2\text{N}]_2\text{CO} + 2 \, \text{PhOH}

Conditions :

  • Pressure : 10–15 bar

  • Temperature : 150–180°C

  • Catalyst : None required, but phenolic byproducts complicate separation

Advantages :

  • Avoids toxic reagents

  • Suitable for continuous flow systems

Challenges :

  • Phenol removal via distillation increases energy costs

  • Moderate yield (70–80%)

Tetrakis(dimethylamino)ethylene (TDAE) Oxygenation

A niche method involves TDAE oxidation, yielding TMU as a minor product :

TDAE+O2[(CH3)2N]2CO+Other Oxidized Products\text{TDAE} + \text{O}2 \rightarrow [(\text{CH}3)2\text{N}]2\text{CO} + \text{Other Oxidized Products}

Utility :

  • Primarily academic interest due to low TMU selectivity (<20%)

  • Demonstrates TMU formation in radical-mediated reactions

Byproduct in Peptide Coupling Reactions

Industrial peptide synthesis using uronium/guanidinium reagents (e.g., HATU, HBTU) generates TMU as a stoichiometric byproduct :

HATU+AminePeptide+[(CH3)2N]2CO+Other Byproducts\text{HATU} + \text{Amine} \rightarrow \text{Peptide} + [(\text{CH}3)2\text{N}]_2\text{CO} + \text{Other Byproducts}

Recovery Potential :

  • TMU constitutes 15–20% of reaction mass

  • Distillation recovers 60–70% purity TMU, requiring subsequent refining

Comparative Analysis of TMU Synthesis Methods

Method Yield Purity Hazard Scalability
Phosgene route 90–95%>99%HighIndustrial
Carbamoyl chloride 75–85%95–98%ModeratePilot scale
Diphenylcarbonate 70–80%90–95%LowBench scale
TDAE oxidation <20%50–60%LowLaboratory
Peptide synthesis 60–70%*85–90%VariableNiche recovery

*Recovery yield from coupling reactions

Industrial Optimization Trends

Recent patents emphasize solvent engineering to improve TMU isolation. Ethylene dichloride outperforms alternatives (toluene, ethers) due to:

  • High partition coefficients minimizing aqueous phase losses

  • Formation of low-boiling azeotropes simplifying distillation

  • Compatibility with Ru-phosphine catalysts in downstream applications

Chemical Reactions Analysis

Types of Reactions: Trimethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biochemical Studies

Trimethylurea's ability to form hydrogen bonds allows it to interact with various biomolecules. This property is significant for:

  • Studying Protein-Protein Interactions : Its structural characteristics make it a candidate for modulating the activity of proteins, potentially aiding in drug design targeting specific pathways.
  • Enzyme Inhibition : Research indicates that this compound may inhibit urease activity, an enzyme present in certain bacteria and plants. This inhibition could have implications for controlling bacterial growth or addressing plant diseases.

Medicinal Chemistry

This compound has been explored for its potential biological activities:

  • Drug Development : Due to its solubility and reactivity, this compound can serve as a precursor for synthesizing pharmaceutical compounds. Its derivatives have been studied for their effects on various cellular processes.
  • Carcinogenic Potential : Some studies raise concerns about the formation of nitrosamines from this compound, which could pose carcinogenic risks when metabolized in biological systems.

Materials Science

This compound is also utilized in materials science:

  • Polymer Chemistry : It can act as a solvent or reactant in polymerization reactions, contributing to the development of new materials with desirable properties.
  • Crystallization Studies : The crystal structure of this compound has been investigated, revealing insights into its molecular interactions and stability under different conditions .

Case Studies

  • Enzyme Inhibition Study :
    • A study investigated the inhibitory effects of this compound on urease. Results indicated that this compound could reduce urease activity, suggesting potential applications in agricultural biotechnology for managing crop pests.
  • Crystallization Research :
    • The crystal structure of this compound was elucidated using X-ray diffraction techniques. This research provided valuable data on intermolecular interactions and hydrogen bonding patterns, which are crucial for understanding its behavior in various environments .

Mechanism of Action

The mechanism of action of trimethylurea involves its ability to act as a nucleophile in various chemical reactions. In nitrosation reactions, this compound reacts with nitrous acid to form nitrosothis compound, which can further decompose to form diazonium ions. These ions are highly reactive and can alkylate DNA, leading to mutagenic and carcinogenic effects .

Comparison with Similar Compounds

    Tetramethylurea: Similar to trimethylurea but with four methyl groups instead of three.

    Dimethylurea: Contains two methyl groups and is used in the production of pharmaceuticals and agrochemicals.

Uniqueness: this compound is unique due to its specific reactivity and applications in nitrosation reactions. Its ability to form nitrosamines makes it a valuable compound for studying carcinogenic mechanisms .

Biological Activity

Trimethylurea (TMU) is an organic compound with the formula  CH3 3N2O\text{ CH}_3\text{ }_3\text{N}_2\text{O}. It is a derivative of urea and has garnered attention for its biological activities, particularly in biochemical pathways and potential therapeutic applications. This article explores the biological activity of TMU, including its mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its three methyl groups attached to the nitrogen atom of the urea structure. This unique configuration influences its solubility and interaction with biological systems. The molecular structure allows TMU to participate in hydrogen bonding, which is crucial for its biological functions.

1. Protein Denaturation:
TMU is known to affect protein structure by disrupting hydrogen bonds within proteins, similar to how urea operates. This property makes it a useful reagent in studies involving protein folding and stability. Research indicates that TMU can induce denaturation in proteins, affecting their functional properties .

2. Role as a Precursor:
TMU serves as a precursor in various biochemical pathways. It has been shown to participate in the synthesis of other biologically active compounds, thereby influencing metabolic processes.

3. Interaction with Biological Membranes:
Studies suggest that TMU can alter membrane permeability, potentially affecting cellular processes such as transport and signaling. This property may contribute to its pharmacological effects in certain contexts .

Biological Activity and Applications

Research has demonstrated several biological activities associated with TMU:

  • Antimicrobial Activity: Some studies have reported that TMU exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.
  • Therapeutic Potential: Due to its ability to influence protein structure and function, TMU has been explored for potential therapeutic applications in diseases related to protein misfolding.
  • Impact on Gut Microbiota: There is emerging evidence that TMU may interact with gut microbiota, influencing metabolic health and disease susceptibility .

Case Study 1: Impact on Protein Stability

A study investigated the effects of TMU on the stability of various proteins under denaturing conditions. Results indicated that TMU could significantly reduce the thermal stability of certain proteins, suggesting its potential use in studying protein folding diseases.

Case Study 2: Antimicrobial Efficacy

In a controlled experiment, TMU was tested against several bacterial strains. The results showed a notable reduction in bacterial viability at specific concentrations, highlighting its potential as an antimicrobial agent.

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

StudyFocus AreaFindings
TrimethylaminuriaInvestigated metabolic pathways affected by TMU; highlighted its role in gut microbiota interactions.
Protein DenaturationDemonstrated TMU's capacity to induce denaturation in proteins; implications for protein folding studies.
Membrane InteractionExplored how TMU alters membrane permeability; potential effects on drug delivery systems.
Antimicrobial PropertiesReported antimicrobial activity against specific bacterial strains; potential for therapeutic applications.

Q & A

Q. How to ensure reproducibility in this compound synthesis across laboratories?

  • Methodological Answer : Publish detailed protocols (e.g., reaction stoichiometry, purification steps) in supplementary materials. Use reference standards (e.g., NIST-traceable) and inter-lab validation (e.g., Round Robin trials). Adhere to FAIR data principles for raw datasets .

Q. What criteria validate contradictory findings in this compound’s role as a hydrogen-bond donor?

  • Methodological Answer : Compare X-ray crystallography (density functional maps) with NMR titration data (Ka calculations). Use molecular dynamics simulations to assess solvent effects. Replicate studies with controlled humidity and temperature .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethylurea
Reactant of Route 2
Reactant of Route 2
Trimethylurea

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